REACTION_SMILES
|
[F:9][c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1.[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1>>[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1F
|
Name
|
O=C(O)C1CCCN1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CCCN1c1ccccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[F:9][c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1.[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1>>[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1F
|
Name
|
O=C(O)C1CCCN1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CCCN1c1ccccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[F:9][c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1.[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][NH:8]1>>[OH:1][C:2](=[O:3])[CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[c:10]1[c:11]([N+:16](=[O:17])[O-:18])[cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccccc1F
|
Name
|
O=C(O)C1CCCN1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CCCN1c1ccccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |